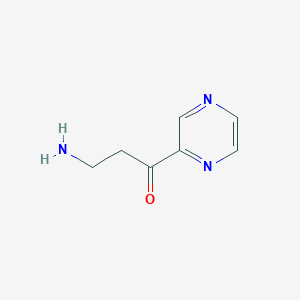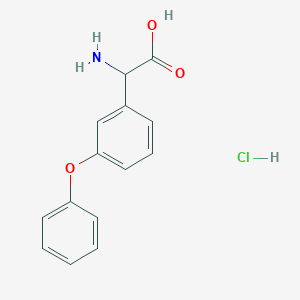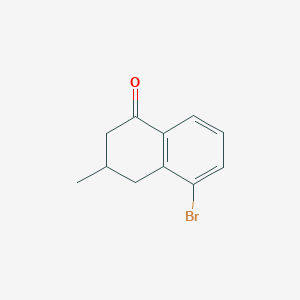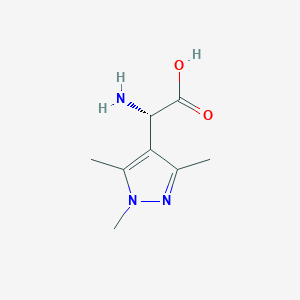
(2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid is a compound with a unique structure that includes a pyrazole ring. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, drug discovery, and agrochemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid typically involves the reaction of pyrazole derivatives with amino acids. One common method is the condensation of pyrazole-4-carbaldehydes with amino acids in the presence of a suitable catalyst . The reaction conditions often include refluxing in ethanol with glacial acetic acid as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.
化学反応の分析
Types of Reactions
(2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazoline derivatives.
Substitution: The amino and pyrazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides and amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
科学的研究の応用
(2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-(trimethyl-1H-pyrazol-4-yl)acetic acid: Similar structure but lacks the amino group.
2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetic acid: Contains an oxy group instead of an amino group.
Uniqueness
This detailed article provides a comprehensive overview of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C8H13N3O2 |
|---|---|
分子量 |
183.21 g/mol |
IUPAC名 |
(2S)-2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C8H13N3O2/c1-4-6(7(9)8(12)13)5(2)11(3)10-4/h7H,9H2,1-3H3,(H,12,13)/t7-/m0/s1 |
InChIキー |
STHZFZDWFBBWOW-ZETCQYMHSA-N |
異性体SMILES |
CC1=C(C(=NN1C)C)[C@@H](C(=O)O)N |
正規SMILES |
CC1=C(C(=NN1C)C)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


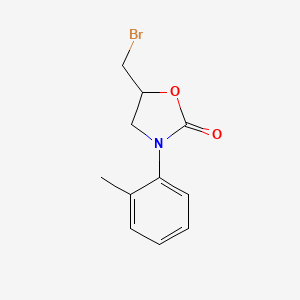
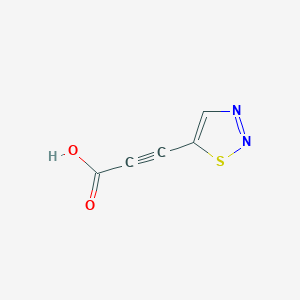
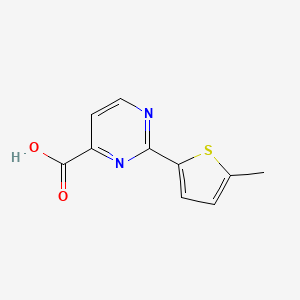
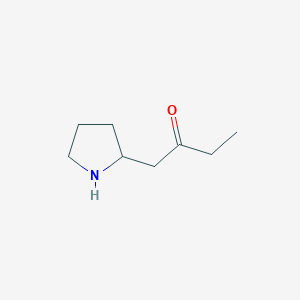
![tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate](/img/structure/B13159168.png)
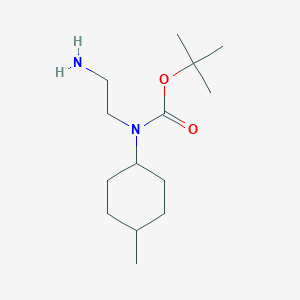
![1-[1-(Aminomethyl)cyclopropyl]-1-(2-methylcyclopropyl)ethan-1-ol](/img/structure/B13159173.png)
